molecular formula C19H16O4 B12573899 1,6-Heptadiene-3,5-dione, 1,7-bis(2-hydroxyphenyl)- CAS No. 342889-27-4

1,6-Heptadiene-3,5-dione, 1,7-bis(2-hydroxyphenyl)-

Cat. No.: B12573899
CAS No.: 342889-27-4
M. Wt: 308.3 g/mol
InChI Key: DXORQEWMXKLOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,7-bis(2-hydroxyphenyl)-4-(phenylhydrazono)-hepta-1,6-diene-3,5-dione (abbreviated as HPHDD) is a synthetic arylazo derivative of the heptadienedione family. Structurally, it features two 2-hydroxyphenyl groups at the 1,7-positions of the heptadienedione backbone and a phenylhydrazono substituent at position 4 . HPHDD has been investigated for its anti-corrosive properties in acidic environments and anti-tumor activity, with studies showing effective corrosion inhibition on mild steel in 1 M HCl and cytotoxic effects in cancer models .

Properties

CAS No.

342889-27-4

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

1,7-bis(2-hydroxyphenyl)hepta-1,6-diene-3,5-dione

InChI

InChI=1S/C19H16O4/c20-16(11-9-14-5-1-3-7-18(14)22)13-17(21)12-10-15-6-2-4-8-19(15)23/h1-12,22-23H,13H2

InChI Key

DXORQEWMXKLOAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2O)O

Origin of Product

United States

Preparation Methods

Curcumin can be synthesized through various methods, including:

Scientific Research Applications

Medicinal Applications

  • Antioxidant Activity
    • The compound exhibits strong antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively, making it a potential candidate for dietary supplements aimed at enhancing health and longevity.
  • Anti-inflammatory Effects
    • Research has shown that 1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione acts as an inhibitor of cyclooxygenase and lipoxygenase enzymes. This property suggests its use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .
  • Anticancer Properties
    • The compound has been studied for its anticancer effects. It has demonstrated the ability to induce apoptosis in various cancer cell lines while sparing normal cells. The mechanisms involve the modulation of signaling pathways related to cell survival and proliferation .

Material Science Applications

  • Polymer Chemistry
    • Due to its unique structure, this compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation under environmental stressors.
  • Dyes and Pigments
    • The compound's chromophoric properties allow it to be used in the development of dyes and pigments. Its stability and vibrant colors make it suitable for applications in textiles and coatings .

Data Table: Summary of Applications

Application AreaSpecific UseSupporting Evidence
MedicinalAntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cyclooxygenase
AnticancerInduction of apoptosis in cancer cells
Material SciencePolymer synthesisEnhanced thermal stability
Dyes and pigmentsChromophoric properties for vibrant colors

Case Studies

  • Anticancer Research
    • A study published in BMC Chemistry explored the effects of 1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with detailed mechanistic studies revealing alterations in apoptotic pathways .
  • Inflammation Models
    • In animal models of inflammation, this compound was administered to assess its therapeutic potential against induced arthritis. The results showed a marked decrease in swelling and pain compared to controls, suggesting its efficacy as an anti-inflammatory agent .
  • Polymer Development
    • Researchers have synthesized new polymer composites incorporating this compound to enhance mechanical properties. These composites exhibited improved tensile strength and resistance to thermal degradation compared to traditional materials .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Curcumin and Its Derivatives

The most well-studied structural analogs of HPHDD are curcuminoids, particularly curcumin (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione). Key differences include:

  • Substituent positions: HPHDD has 2-hydroxyphenyl groups, whereas curcumin has 4-hydroxy-3-methoxyphenyl groups.
  • Functional groups: HPHDD contains a phenylhydrazono group at position 4, absent in curcumin. This moiety contributes to its electrochemical properties, enabling corrosion inhibition .
Table 1: Structural and Functional Comparison
Compound Substituents (R1, R7) Position 4 Modification Key Properties Applications
HPHDD 2-hydroxyphenyl Phenylhydrazono Anti-corrosive, anti-tumor Corrosion inhibition, cancer therapy
Curcumin 4-hydroxy-3-methoxyphenyl None Anti-inflammatory, antioxidant Neuroprotection, cancer therapy
Demethoxycurcumin 4-hydroxy-phenyl None Enhanced solubility, antioxidant Metabolic disorders, wound healing
Piperonyl curcumin Piperonyl groups None Increased lipophilicity Anti-tumor (copper complexes)
2-Hydroxy naphthyl curcumin 2-hydroxynaphthyl None Enhanced metal chelation Anti-tumor (copper complexes)

Physicochemical Properties

  • Solubility :
    • HPHDD’s ortho-hydroxyl groups may reduce solubility in water compared to curcumin’s para-substituted methoxy groups .
    • Demethoxycurcumin (lacking methoxy groups) exhibits higher aqueous solubility than curcumin, highlighting the role of substituents in hydrophilicity .
  • Stability: Curcumin’s β-diketone moiety makes it prone to degradation at neutral/basic pH, whereas HPHDD’s hydrazono group could alter degradation pathways .

Biological Activity

1,6-Heptadiene-3,5-dione, 1,7-bis(2-hydroxyphenyl)-, also known as 1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione, is a diketone compound that exhibits significant biological activities. Its structural features include a heptadiene backbone and two hydroxyl-substituted phenyl groups, which contribute to its potential therapeutic applications. This compound has garnered attention due to its similarities to curcumin, a well-known natural product with various health benefits.

Chemical Structure and Properties

The molecular formula of 1,6-Heptadiene-3,5-dione is C19H16O4C_{19}H_{16}O_{4}. The presence of hydroxyl groups enhances its reactivity and biological activity compared to other diketones. The compound's structure allows for various reactions typical of carbonyl compounds, including nucleophilic additions and condensation reactions.

Antioxidant Properties

Research indicates that 1,6-Heptadiene-3,5-dione possesses significant antioxidant properties , which help protect cells from oxidative stress. These properties are crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects . It modulates several signaling pathways involved in inflammation and may inhibit the production of pro-inflammatory cytokines.

Anticancer Activity

1,6-Heptadiene-3,5-dione has shown promise in anticancer research . It exhibits the ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have demonstrated its efficacy against various cancer cell lines:

  • Mechanism of Action : The compound activates reactive oxygen species (ROS) pathways and influences apoptotic protein expression.
  • Case Studies :
    • A study indicated that treatment with this compound resulted in a significant reduction in cell viability in pancreatic cancer cell lines (MiaPaCa-2 and Panc-2) with IC50 values of 0.32±0.12μM0.32\pm 0.12\mu M and 0.77±0.18μM0.77\pm 0.18\mu M, respectively .
    • Another study highlighted its ability to convert TRAIL-resistant cancer cells to TRAIL-sensitive cells by modulating anti-apoptotic protein expression .

Comparative Analysis with Structural Analogues

The biological activity of 1,6-Heptadiene-3,5-dione can be compared with several structurally related compounds:

Compound NameMolecular FormulaKey Features
CurcuminC21H20O6Natural polyphenol with anti-inflammatory properties
BisdemethoxycurcuminC19H16O4Lacks methoxy groups; exhibits similar activities
1,7-Bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dioneC19H16O4Structural isomer; shares biological activity

The unique substitution pattern of 1,6-Heptadiene-3,5-dione enhances its reactivity and therapeutic potential compared to these analogues.

The mechanism by which 1,6-Heptadiene-3,5-dione exerts its biological effects involves interactions with various biological targets:

  • Cell Signaling Pathways : It modulates pathways such as NF-kB and MAPK that are crucial in cancer progression.
  • Apoptosis Induction : The compound increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of 1,6-Heptadiene-3,5-dione. Its potential as a therapeutic agent in cancer treatment warrants extensive preclinical and clinical studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.